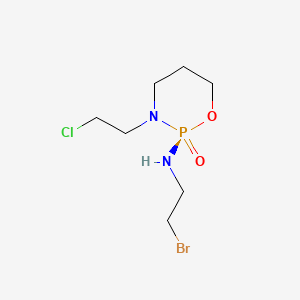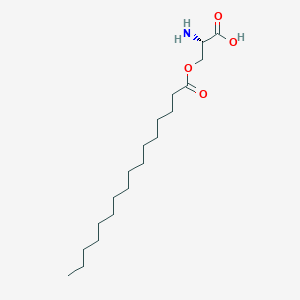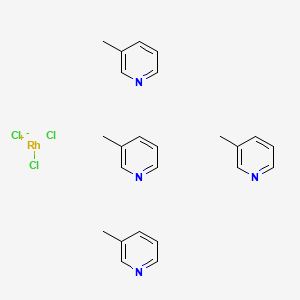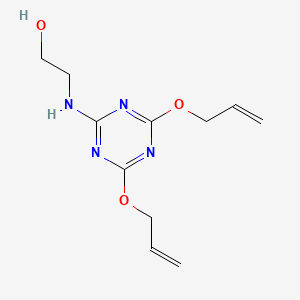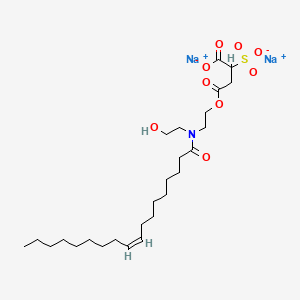
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- is a chemical compound known for its unique structure and properties. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of tellurium in its structure makes it particularly interesting for various scientific applications.
Vorbereitungsmethoden
The synthesis of Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- typically involves the reaction of phenyl tellurium trichloride with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tellurium-containing compounds.
Biology: Its unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of tellurium allows it to participate in redox reactions, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable tool for studying complex biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzotellurazole, 1,1-dihydro-1,1-dibromo-2-phenyl- include other tellurium-containing heterocycles such as:
Benzothiazole: Known for its applications in medicinal chemistry and material science.
Benzoselenazole: Similar in structure but contains selenium instead of tellurium, with distinct chemical properties.
Benzimidazole: Widely used in pharmaceuticals, particularly as anthelmintic agents
Eigenschaften
CAS-Nummer |
118137-62-5 |
|---|---|
Molekularformel |
C13H9Br2NTe |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
1,1-dibromo-2-phenyl-1λ4,3-benzotellurazole |
InChI |
InChI=1S/C13H9Br2NTe/c14-17(15)12-9-5-4-8-11(12)16-13(17)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
ZUWBETZAUBBRPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[Te]2(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




